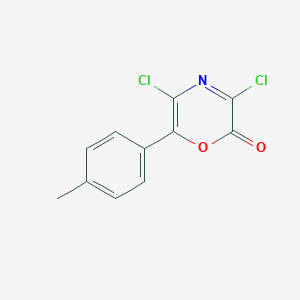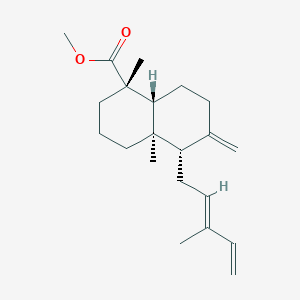
Methyl cis-Communate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl cis-Communate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a synthetic derivative of Commiphora myrrha, a resin that has been used in traditional medicine for centuries. Methyl cis-Communate has been found to possess anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
Genetic Code of DNA Methylation : DNA methylation, which involves transcription factors, histone modification, and DNA secondary structures, has been studied extensively. Methyl cis-Communate may play a role in regulating locus-specific DNA methylation patterns, which are crucial in many biological processes and diseases. Computational models have been used to predict DNA methylation and its implications in clinical applications like cancer diagnosis (Wang, Ngo, & Wang, 2021).
Epigenetic Effects in Carcinoma : Studies have shown that abnormal promoter methylation in carcinoma in situ (CIS) can be a precursor to invasive urothelial carcinoma. This points towards the significance of methyl groups in the progression of urothelial carcinoma (Dhawan et al., 2006).
Resistance to Cisplatin in Cancers : Research indicates that treatment-related DNA hypermethylation might contribute to drug-resistant phenotypes in cancer by inactivating genes required for cytotoxicity, such as those affected by Methyl cis-Communate (Chang et al., 2010).
Synthesis of 12-Oxy-Pimaranes : Methyl 12,13-epoxy-cis-communates have been synthesized and studied for their potential applications in creating C-12 oxygenated pimaranes, demonstrating the compound's relevance in organic chemistry (Barrero, Rafael, & Altarejos, 1991).
Plant Defense and Insect Repellency : Compounds like cis-jasmone, similar to Methyl cis-Communate, have been found to play roles in plant defense against herbivores and in attracting or repelling certain insects, highlighting a potential application in agriculture (Birkett et al., 2000).
Interactions with DNA in Tissue Sections : Studies on compounds similar to Methyl cis-Communate, such as cis-diamminedichloroplatinum(II), have shown specific interactions with DNA in tissue sections, which can be crucial in understanding the drug's mechanism in cancer therapy (Terheggen et al., 1987).
Epigenetic Regulation in Human Disease : The role of DNA methylation in regulating gene expression, particularly in human disease pathways, is a significant area of study. Understanding how methyl groups influence gene regulation can lead to insights into the genetic basis of diseases (Zhi et al., 2013).
Degradation of Volatile Fumigants : Research on the degradation of volatile fumigants like methyl bromide and cis-1,3-Dichloropropene in soil provides insight into environmental impacts and potential applications in agriculture (Ou, 1998).
Allele-Specific Methylation and Disease : Allele-specific methylation (ASM) has been observed at genetic variants associated with complex diseases, indicating the importance of understanding how methyl groups at specific sites can influence disease phenotypes (Hutchinson et al., 2014).
Natural and Thermal Isomers of Methyl trans-Communate : The study of natural and thermal isomers of methyl trans-communate, closely related to Methyl cis-Communate, has provided valuable insights into the properties and applications of these compounds (Atkinson & Crow, 1970).
Propiedades
Número CAS |
10178-35-5 |
|---|---|
Nombre del producto |
Methyl cis-Communate |
Fórmula molecular |
C21H32O2 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
Clave InChI |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
SMILES isomérico |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
SMILES canónico |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



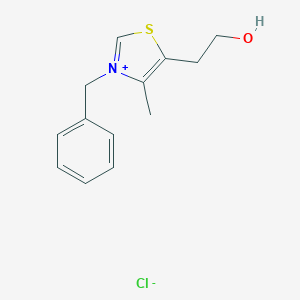
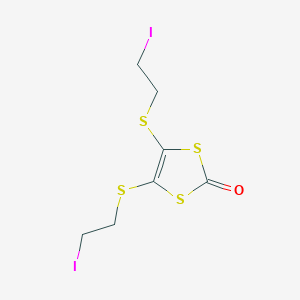
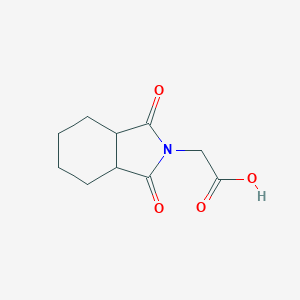
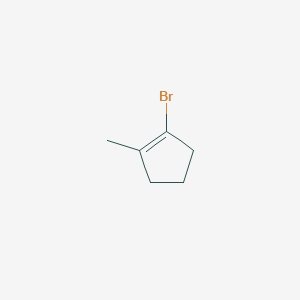
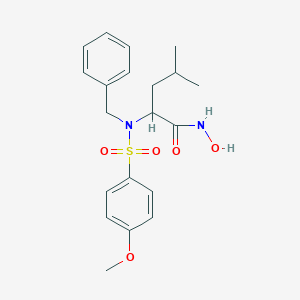
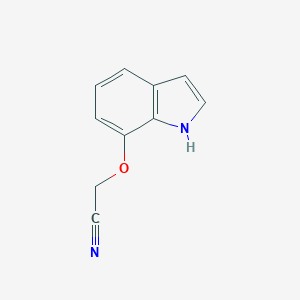
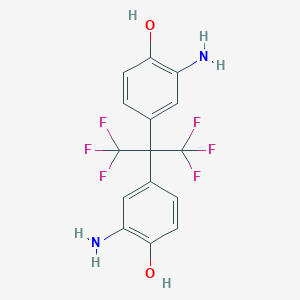
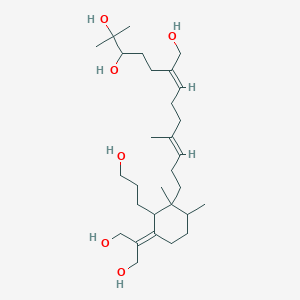
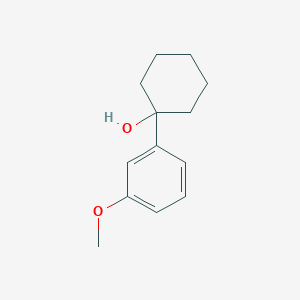
![8,9-Dichloro-2,3,4,4A-tetrahydro-1H-pyrazino[1,2-A]quinoxalin-5(6H)-one hydrochloride](/img/structure/B160667.png)
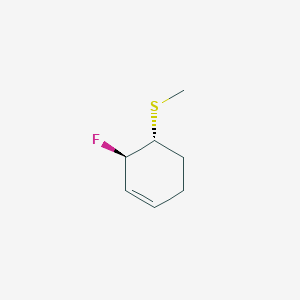
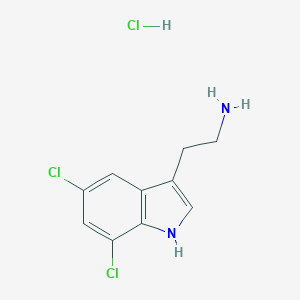
![[1,1'-Biphenyl]-4,4'-dicarboxylic acid](/img/structure/B160679.png)
